Cyclohexene, 1-isocyanato-
CAS No.: 5041-27-0
Cat. No.: VC8416176
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5041-27-0 |
|---|---|
| Molecular Formula | C7H9NO |
| Molecular Weight | 123.15 g/mol |
| IUPAC Name | 1-isocyanatocyclohexene |
| Standard InChI | InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h4H,1-3,5H2 |
| Standard InChI Key | HKFODWBNXPUDMY-UHFFFAOYSA-N |
| SMILES | C1CCC(=CC1)N=C=O |
| Canonical SMILES | C1CCC(=CC1)N=C=O |
Introduction
Molecular and Structural Characteristics
Cyclohexene, 1-isocyanato- has the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . The compound’s structure features a six-membered cyclohexene ring with an isocyanate substituent at the 1-position. Computational descriptors include:
The cyclohexene ring introduces steric hindrance and electronic effects that influence reactivity. The unsaturated bond in the ring may participate in conjugation with the isocyanate group, altering its electrophilicity compared to aliphatic isocyanates.
Physicochemical Properties
Key physical and chemical properties are summarized below:
The compound’s insolubility in water suggests hydrophobic interactions dominate its behavior in aqueous environments. The flash point indicates flammability under moderate heating, necessitating careful handling .
Reaction Thermochemistry
Cyclohexene, 1-isocyanato- participates in exothermic reactions, as demonstrated by its interaction with aniline derivatives. Data from the NIST WebBook highlight the following reaction:
Reaction:
| Parameter | Value | Conditions |
|---|---|---|
| ΔᵣH° | -98.4 ± 1.1 kJ/mol | Liquid phase, dioxane solvent |
| Catalyst | None specified |
This enthalpy change reflects the energy released during urethane formation, a hallmark of isocyanate reactivity . The reaction’s exothermic nature underscores the need for temperature control in industrial applications.
Biological and Toxicological Profile
Acute Exposure Effects
Inhalation or dermal contact causes severe irritation to mucous membranes, skin, and eyes. Symptoms include lacrimation, dyspnea, and chemical burns . The compound’s volatility at room temperature increases inhalation risks.
Analytical Characterization
Mass Spectrometry
Predicted collision cross sections (CCS) for common adducts are as follows:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 124.07569 | 124.5 |
| [M+Na]⁺ | 146.05763 | 136.0 |
| [M-H]⁻ | 122.06113 | 127.5 |
These values aid in mass spectrometry-based identification, particularly in complex mixtures .
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